molecular formula C15H16N4O3 B2387906 furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034231-42-8

furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No.: B2387906
CAS No.: 2034231-42-8
M. Wt: 300.318
InChI Key: GSPGHLKJVSYYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a furan ring, a morpholine ring, and a pyrrolopyrimidine core, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolopyrimidine core, followed by the introduction of the furan and morpholine rings through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrrolopyrimidine core can be reduced under specific conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions on the morpholine ring can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use in drug discovery and development due to its unique structure.

    Industry: Applications in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl(2-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone: Lacks the morpholine ring.

    Morpholino(2-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone: Lacks the furan ring.

Uniqueness

Furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is unique due to the combination of its three distinct ring structures, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

furan-2-yl-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c20-14(13-2-1-5-22-13)19-9-11-8-16-15(17-12(11)10-19)18-3-6-21-7-4-18/h1-2,5,8H,3-4,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPGHLKJVSYYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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